

Physical and chemical properties of 2-(Chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-benzoxazole

Cat. No.: B1586508

[Get Quote](#)

An In-depth Technical Guide to **2-(Chloromethyl)-1,3-benzoxazole**: Properties, Reactivity, and Applications

Introduction

2-(Chloromethyl)-1,3-benzoxazole is a heterocyclic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. Its structure, featuring a fused benzene and oxazole ring system, is a recognized scaffold in medicinal chemistry, known for a wide array of biological activities.^{[1][2][3]} The true synthetic utility of this molecule, however, lies in the reactive chloromethyl group at the 2-position. This functional group acts as a versatile chemical handle, enabling facile introduction of diverse molecular fragments through nucleophilic substitution reactions.^[4] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of **2-(Chloromethyl)-1,3-benzoxazole**, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. **2-(Chloromethyl)-1,3-benzoxazole** is known by several names and identifiers, which are crucial for accurate database searches and regulatory compliance.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(chloromethyl)-1,3-benzoxazole [5]
CAS Number	41014-43-1 [5] [6] [7]
Molecular Formula	C ₈ H ₆ CINO [5] [7]
Molecular Weight	167.59 g/mol [5] [7]
Synonyms	2-(chloromethyl)benzoxazole, 2-chloromethyl-benzo[d]oxazole [5] [7]

| InChI Key | ANRDUCQCZKLSGF-UHFFFAOYSA-N[\[5\]](#)[\[7\]](#) |

The molecule's architecture consists of a bicyclic benzoxazole core with a chloromethyl substituent at the carbon atom situated between the oxygen and nitrogen of the oxazole ring. This arrangement dictates its chemical behavior and synthetic potential.

Caption: Molecular structure of **2-(Chloromethyl)-1,3-benzoxazole**.

Physical and Spectroscopic Properties

The physical state and properties of a compound determine its handling, storage, and application in experimental setups.

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Light pink to pale yellow to colorless oil or solid	[5] [6]
Boiling Point	238.7 °C at 760 mmHg; 151-155 °C at 81.01 Torr	[5] [6]
Density	1.316 g/cm ³	[5] [6]
Refractive Index	1.61	[6]

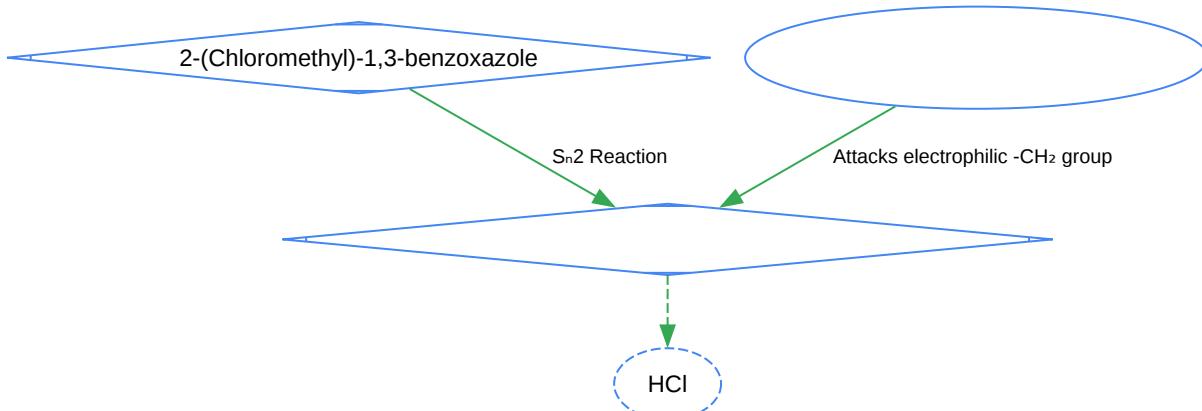
| Purity | Typically ≥95% | [5][8] |

Storage and Stability

For maintaining product quality, **2-(Chloromethyl)-1,3-benzoxazole** should be stored in a refrigerator (2 to 8 °C) under an inert atmosphere.[6][8] It is incompatible with bases, amines, and strong oxidizing agents.[8]

Spectroscopic Profile

While specific spectra are proprietary, the structural features of **2-(Chloromethyl)-1,3-benzoxazole** give rise to a predictable spectroscopic signature essential for its characterization.


- ¹H NMR: The spectrum would characteristically show multiplets in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. A key diagnostic signal is a singlet in the range of 4.5-5.0 ppm, integrating to two protons, which is indicative of the methylene (-CH₂) group adjacent to the electron-withdrawing chlorine atom and the benzoxazole ring.[9]
- ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with distinct chemical shifts for the carbons fused to the oxazole ring. The signal for the methylene carbon (-CH₂Cl) would appear in the aliphatic region, typically around 40-50 ppm. The C2 carbon of the oxazole ring would be found further downfield.
- FT-IR: The infrared spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=N stretching of the oxazole ring (~1600-1650 cm⁻¹), and C-O-C asymmetric stretching (~1250 cm⁻¹).[10] A band corresponding to the C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).

Chemical Reactivity and Synthetic Protocols

The synthetic value of **2-(Chloromethyl)-1,3-benzoxazole** is dominated by the reactivity of the chloromethyl group, which serves as a potent electrophilic site.

Core Reactivity: Nucleophilic Substitution

The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles. This S_N2 -type reaction is the cornerstone of its utility, allowing for the covalent attachment of various functional moieties.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution workflow for **2-(Chloromethyl)-1,3-benzoxazole**.

This reactivity is crucial for creating libraries of compounds in drug discovery efforts.^[4] By reacting **2-(Chloromethyl)-1,3-benzoxazole** with different amines, thiols, or other nucleophiles, researchers can systematically modify the structure to optimize for a specific biological target.^[4]

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized, illustrative protocol for the synthesis of 2-substituted benzoxazole derivatives.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-(Chloromethyl)-1,3-benzoxazole** (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

- **Addition of Reagents:** Add the desired nucleophile (1.1-1.2 eq) to the solution. Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (1.5 eq), to act as an acid scavenger for the HCl generated during the reaction.
- **Reaction Conditions:** Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole derivative.

This protocol is a generalized representation. Specific conditions, including solvent, temperature, and reaction time, must be optimized for each unique nucleophile.

Applications in Drug Discovery and Materials Science

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities.[\[11\]](#)[\[12\]](#) These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The utility of **2-(Chloromethyl)-1,3-benzoxazole** stems from its role as a key intermediate for synthesizing these more complex, biologically active molecules.[\[4\]](#)[\[13\]](#) The ability to easily introduce a variety of side chains allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug development.

Beyond pharmaceuticals, the reactive nature of this compound makes it useful in materials science for creating specialty polymers and functional materials.[\[13\]](#)

Safety, Handling, and Toxicology

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. **2-(Chloromethyl)-1,3-benzoxazole** is an irritant and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement
Pictogram(s)	Warning [14]
Hazard Statement(s)	H315: Causes skin irritation. [8] [14] H319: Causes serious eye irritation. [8] [14] H335: May cause respiratory irritation. [8] [14]

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)[\[14\]](#)
P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[8\]](#)[\[14\]](#)
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[8\]](#)[\[14\]](#) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)[\[14\]](#) |

Handling and First Aid

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[\[8\]](#)[\[14\]](#) Facilities should be equipped with an eyewash station.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[8\]](#)
- First Aid (Skin Contact): Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[8\]](#)[\[14\]](#)
- First Aid (Eye Contact): Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical attention.[\[8\]](#)
- First Aid (Inhalation): Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[8\]](#)[\[14\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[\[8\]](#)[\[15\]](#)

Conclusion

2-(Chloromethyl)-1,3-benzoxazole is a valuable and versatile chemical intermediate. While its physical properties are well-defined, its true significance is rooted in its chemical reactivity. The electrophilic chloromethyl group provides a reliable anchor point for synthetic chemists to build molecular complexity, making it an indispensable tool in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Its hazardous properties necessitate strict adherence to safety protocols, but when handled correctly, it serves as a powerful building block for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole|139549-22-7 [benchchem.com]
- 5. bocsci.com [bocsci.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Benzoxazoles | Fisher Scientific [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. esisresearch.org [esisresearch.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]
- 14. aksci.com [aksci.com]
- 15. keim.com [keim.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(Chloromethyl)-1,3-benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586508#physical-and-chemical-properties-of-2-chloromethyl-1-3-benzoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com